Viminol, chemically known as 1-[1-(2-chlorobenzyl)pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, is a synthetic compound that has garnered interest in scientific research primarily due to its analgesic properties [, ]. While structurally distinct from opioids, Viminol exhibits pharmacological similarities to morphine, suggesting a potential interaction with opioid receptors [, , ].
Viminol exists as different stereoisomers, with the (R,R)-sec-butyl and (S)-hydroxy configuration demonstrating agonistic effects, including analgesia, tolerance, and physical dependence in rodents []. This highlights the crucial role of stereochemistry in dictating Viminol's biological activity [, ].
Viminol, a compound developed in the 1960s by the pharmaceutical company Zambon, is classified as an opioid analgesic. Its chemical structure is based on α-pyrryl-2-aminoethanol, and it is known for its pain-relieving (analgesic) and cough-suppressing (antitussive) properties. Viminol is marketed under the brand name Dividol and has a unique pharmacological profile that distinguishes it from traditional opioids. Unlike many opioids that are full agonists at mu-opioid receptors, Viminol exhibits a mixed agonist-antagonist profile due to its racemic mixture of stereoisomers, which contributes to its efficacy and safety profile .
The synthesis of Viminol involves multiple steps, beginning with the preparation of a pyrrole derivative followed by the introduction of the amino alcohol moiety. The synthesis process allows for control over stereochemistry, yielding different isomers with varying pharmacological properties. Notably, the synthesis of Viminol's stereoisomers has been documented, emphasizing the importance of stereochemistry in its biological activity .
Viminol's structure features a unique α-pyrryl-2-aminoethanol backbone. The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations being essential for its agonistic effects at opioid receptors.
The compound's structural characteristics allow it to interact differently with opioid receptors compared to other opioids, providing a unique therapeutic profile that may mitigate some risks associated with opioid use .
Viminol undergoes various chemical reactions typical of opioid compounds, particularly those involving interactions with mu-opioid receptors. These reactions can lead to analgesic effects through receptor binding.
The binding capacity of Viminol's stereoisomers to opiate receptors has been studied extensively, showing significant differences in their pharmacological profiles based on their configurations .
Viminol exerts its analgesic effects by binding to mu-opioid receptors in the central nervous system, mimicking the action of natural endorphins. This binding leads to pain relief, sedation, and cough suppression.
Research indicates that Viminol's mixed agonist-antagonist characteristics could lead to innovative therapeutic strategies in pain management and opioid dependence treatment .
Relevant data indicates that Viminol's unique structural features contribute to its distinctive physical and chemical properties, influencing its behavior in biological systems .
Viminol is primarily utilized as an analgesic for managing pain due to its effective interaction with mu-opioid receptors. Its antitussive properties also make it valuable in treating cough-related conditions. Due to its unique pharmacological profile, Viminol is being explored for potential applications in treating chronic pain with reduced side effects compared to conventional opioids .
Viminol possesses three asymmetric carbon atoms, theoretically permitting eight stereoisomers. However, structural symmetry reduces this to six distinct diastereomers due to the equivalence of the two sec-butyl groups attached to the amino nitrogen [1] [4] [8]. The synthesis of individual stereoisomers involves multi-step enantioselective routes:
Table 1: Key Stereoisomers of Viminol and Their Pharmacological Profiles
Isomer Designation | Absolute Configuration | Receptor Activity | Relative Potency (vs. Morphine) | Key Reference |
---|---|---|---|---|
R~2~ (Active Isomer) | 1S-(R,R) | μ-opioid Full Agonist | ~5.5x | [1] [2] [8] |
Antagonist Isomer | 1S-(S,S) | μ-opioid Antagonist | Inactive (Antagonizes Morphine) | [2] [8] |
RS/SR Mixture | 1S-(R,S) / 1S-(S,R) | Weak Partial Agonist/Antagonist | Negligible | [2] [13] |
The commercial drug Dividol® utilizes a racemic mixture of viminol isomers (primarily as the p-hydroxybenzoate salt). Optimizing the synthesis of this mixture balances potency, reduced side effects (due to the antagonist component), and manufacturability:
Scalable synthesis of viminol, established by Zambon researchers in the 1960s-70s, involves convergent routes optimized for yield, purity, and cost-effectiveness [1] [9]:
Table 2: Industrial Synthetic Routes and Key Optimizations for Viminol
Synthetic Stage | Key Reaction | Critical Optimization | Scale-Up Challenge Addressed | Yield/Purity Impact |
---|---|---|---|---|
Alkylation (Intermediate I) | N-Benzylation of 2-Formylpyrrole | Phase-transfer catalysis (Aliquat 336), controlled stoichiometry | Byproduct formation (Dialkylation) | Yield increase >15% (vs. non-PTC) |
Amino Alcohol Formation | Nitroaldol (Henry) Reaction / Reduction | Low temp (0-5°C), pH control, NaBH~4~ reduction efficiency | Racemization, Over-reduction | Purity >95% before crystallization |
Final Salt Formation | Acid-Base Reaction | Solvent selection (Ethanol/Water), seeding, cooling profile | Polymorphism control, Consistency | Defined crystal form, API purity >98% |
Compounds Mentioned in Text
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7